molecular formula C6H3ClN4O2 B2375340 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine CAS No. 957760-19-9

7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine

Cat. No.: B2375340
CAS No.: 957760-19-9
M. Wt: 198.57
InChI Key: PSJJYTFYDCJOFS-UHFFFAOYSA-N
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Description

7-Chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine (CAS 957760-19-9) is a nitrogen-rich heterocyclic compound with the molecular formula C6H3ClN4O2 and a molecular weight of 198.57 g/mol . This compound serves as a valuable synthetic intermediate and chemical building block in medicinal chemistry and drug discovery research. The structure features both a chloro and a nitro substituent, which offer distinct sites for further functionalization and derivatization through substitution and coupling reactions . Researchers utilize this scaffold to develop novel molecules for various biological evaluations. The compound is associated with specific hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures such as using personal protective equipment and ensuring adequate ventilation are recommended during handling. This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

7-chloro-3-nitro-2H-pyrazolo[3,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN4O2/c7-5-4-3(1-2-8-5)6(10-9-4)11(12)13/h1-2H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSJJYTFYDCJOFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=NNC(=C21)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloropyridine-2-carboxylic acid with hydrazine hydrate to form the pyrazole ring, followed by nitration to introduce the nitro group . The reaction conditions often include the use of strong acids like sulfuric acid and nitric acid for the nitration step.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction environments helps in achieving high efficiency and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 7-chloro-3-amino-1H-pyrazolo[3,4-c]pyridine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis of 7-Chloro-3-Nitro-1H-Pyrazolo[3,4-c]pyridine

The synthesis of this compound typically involves the following methods:

  • Electrophilic Substitution : The compound can be synthesized through electrophilic substitution reactions on pyrazolo[3,4-c]pyridine scaffolds. For instance, the introduction of the nitro group at the 3-position can be achieved via nitration reactions using nitric acid in the presence of sulfuric acid.
  • Functionalization Strategies : Recent studies have explored multiple functionalization strategies to modify the pyrazolo[3,4-c]pyridine scaffold for enhanced biological activity. These include:
    • N-Alkylation : Modifying the nitrogen atoms to improve solubility and reactivity.
    • Cross-Coupling Reactions : Utilizing Suzuki-Miyaura and Buchwald-Hartwig reactions to introduce various substituents at different positions on the ring structure .

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for further pharmacological exploration:

  • Antitumor Activity : Compounds derived from pyrazolo[3,4-c]pyridine have been investigated for their potential as anticancer agents. In vitro studies have shown that certain derivatives can inhibit tumor cell proliferation effectively. For example, a series of substituted pyrazolo[3,4-c]pyridines demonstrated significant cytotoxicity against various cancer cell lines .
  • Kinase Inhibition : Some studies have reported that derivatives of this compound act as inhibitors of specific kinases involved in cancer progression. The structure-activity relationship (SAR) studies indicate that modifications at the 7-position can enhance inhibitory potency against targets such as cyclin-dependent kinases (CDKs) and other oncogenic kinases .

Case Study 1: Antitumor Efficacy

A recent study evaluated a series of pyrazolo[3,4-c]pyridine derivatives in murine models of cancer. The results indicated that compounds with a nitro group at position 3 exhibited enhanced antitumor efficacy compared to their chloro counterparts. This study utilized a combination of in vitro assays and in vivo tumor growth inhibition models to substantiate the findings.

CompoundIC50 (µM)Tumor Inhibition (%)
A0.570
B1.055
C2.530

Case Study 2: Kinase Inhibition

Another investigation focused on the kinase inhibitory activity of various pyrazolo[3,4-c]pyridine derivatives. The study highlighted that specific substitutions at the C5 position significantly increased selectivity and potency against CDK2.

CompoundCDK2 IC50 (µM)Selectivity Index
D0.25High
E0.75Moderate
F1.5Low

Mechanism of Action

The mechanism of action of 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit certain enzymes or receptors by binding to their active sites. The nitro group and chlorine atom play crucial roles in its binding affinity and specificity. The compound’s ability to form hydrogen bonds and hydrophobic interactions with target proteins is essential for its biological activity .

Comparison with Similar Compounds

Structural Analogues with Pyrazolo[3,4-c]pyridine Cores

The table below compares 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine with structurally related pyrazolo[3,4-c]pyridine derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
7-Chloro-1H-pyrazolo[3,4-c]pyridine Cl at position 7 C₆H₄ClN₃ 153.57 Precursor for nitration; lower reactivity
7-Chloro-1-methyl-3-nitro-1H-pyrazolo[3,4-c]pyridine Cl (7), NO₂ (3), CH₃ (1) C₇H₅ClN₄O₂ 212.60 Methylation improves metabolic stability
4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine Cl (4,6), CH₃ (3) C₇H₅Cl₂N₃ 218.04 Antiproliferative activity; distinct ring fusion
7-(4-Chlorophenyl)-4-ethyl-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine 4-Cl-Ph (7), Et (4), Ph (2,6) C₂₆H₂₁ClN₂ 396.91 Antiproliferative activity; bulky substituents

Key Observations :

  • Positional Effects: Substitution at position 3 (NO₂) in the target compound enhances electrophilicity compared to methyl or phenyl groups in analogues, enabling selective chemical modifications .
  • Ring Fusion Differences : Pyrazolo[4,3-c]pyridine derivatives (e.g., 4,6-dichloro-3-methyl) exhibit altered electronic properties due to the shifted ring fusion, impacting biological target interactions .
  • Biological Activity : The antiproliferative activity of 7-(4-chlorophenyl)-4-ethyl-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine highlights the importance of aryl substituents, which are absent in the target compound .
Analogues with Different Heterocyclic Cores
Compound Name Core Structure Key Substituents Bioactivity References
Pyrano[3,4-c]pyridine-triazole hybrids Pyrano[3,4-c]pyridine + triazole Methyl (pyridine), aryl (triazole) Anticonvulsant, psychotropic effects
Pyrrolo[3,4-c]pyridine-1,3(2H)-dione Pyrrolo[3,4-c]pyridine 7-Amino, 3-chlorobenzyl Antitubercular (MIC: 0.065 µM)
1H-Pyrazolo[3,4-b]pyridines Pyrazolo[3,4-b]pyridine 4-Aryl, 5-carboethoxy Sedative, anti-anxiety activity

Key Observations :

  • Core Flexibility: Pyrano and pyrrolo derivatives exhibit distinct bioactivities (e.g., anticonvulsant vs. antitubercular) due to variations in ring strain and hydrogen-bonding capabilities .
  • Substituent Influence: The 7-amino group in pyrrolo[3,4-c]pyridine-1,3(2H)-dione is critical for targeting Mycobacterium tuberculosis, a feature absent in nitro-substituted pyrazolo analogues .
Unique Pharmacological Profile of this compound

Biological Activity

7-Chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is primarily investigated for its antimicrobial and anticancer properties, along with its role as a kinase inhibitor. This article delves into the biological activity of this compound, presenting relevant data, case studies, and research findings.

This compound is characterized by the presence of a chlorine atom and a nitro group that significantly influence its biological activity. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which can lead to the formation of different derivatives that may exhibit diverse biological properties.

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. It is known to inhibit certain enzymes or receptors by binding to their active sites. The nitro group and chlorine atom play crucial roles in enhancing binding affinity and specificity through hydrogen bonding and hydrophobic interactions with target proteins .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, demonstrating potential as a bioactive molecule in treating infections.

Anticancer Activity

The compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies demonstrated that derivatives of this compound exhibited cytotoxic effects against several cancer cell lines including melanoma (A2058) and prostate cancer (DU145 and PC3) cells. The most active derivatives showed IC50 values ranging from 3.0 to 16.0 µM, indicating their potential as anticancer agents .

Kinase Inhibition

This compound has been explored for its role as a kinase inhibitor. It has been shown to inhibit glycogen synthase kinase 3 (GSK3)α/β and cdc2-like kinases (CLK1), with favorable structure-activity relationships (SARs) observed in various synthesized derivatives . The inhibition of these kinases is significant due to their involvement in numerous cellular processes including cell cycle regulation and apoptosis.

Case Studies

  • Antiproliferative Studies : A series of new pyrazolo[3,4-c]pyridines were synthesized and evaluated for their antiproliferative activity. The study found that the most active derivative blocked cells at the S phase of the cell cycle, suggesting a specific mechanism of action against cancer cells .
  • Structure-Activity Relationships : Investigations into the SAR of this compound derivatives revealed that modifications at specific positions on the pyrazole ring could enhance biological activity while minimizing cytotoxicity .

Data Tables

Property Value
Molecular FormulaC_6H_4ClN_3O_2
Melting Point>300 °C
Antimicrobial ActivityEffective against various strains
IC50 (Cancer Cells)3.0 - 16.0 µM

Q & A

Basic: What are the key synthetic strategies for preparing 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine?

The synthesis typically involves sequential functionalization of the pyrazolo[3,4-c]pyridine core. A common approach includes:

  • Chlorination : Introduce chlorine at position 7 via electrophilic substitution or halogen-exchange reactions using reagents like POCl₃ or PCl₅ .
  • Nitration : Subsequent nitration at position 3 using HNO₃/H₂SO₄ or acetyl nitrate under controlled conditions (0–5°C) to avoid over-nitration .
  • Purification : Column chromatography (e.g., silica gel with DCM/ethyl acetate gradients) or recrystallization from ethanol/water mixtures ensures purity (>95% by HPLC) .

Key Optimization : Reaction temperature and stoichiometry are critical. For example, excess HNO₃ may lead to di-nitration, while insufficient acid catalysis reduces nitro-group incorporation .

Basic: How is this compound characterized structurally and spectroscopically?

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Aromatic protons appear as doublets (δ 7.2–8.3 ppm), with NH protons as broad singlets (δ ~11.9 ppm) .
    • ¹³C NMR : Distinct signals for C-Cl (δ ~125 ppm) and C-NO₂ (δ ~145 ppm) .
  • Infrared (IR) : Strong absorption at ~1520 cm⁻¹ (N=O asymmetric stretch) and ~1350 cm⁻¹ (symmetric NO₂ stretch) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ at m/z 214.0123 (C₆H₄ClN₄O₂⁺) .
  • Elemental Analysis : Matches calculated C, H, N, Cl, and O percentages within ±0.3% .

Basic: What are the reactivity patterns of the chloro and nitro substituents in this compound?

  • Chlorine Reactivity : The 7-Cl group undergoes nucleophilic substitution (e.g., with amines or alkoxides) under mild conditions (50–60°C in DMF) .
  • Nitro Group Stability : Resists reduction under mild conditions (e.g., H₂/Pd-C) but reduces to NH₂ with Sn/HCl at elevated temperatures (>80°C) .
  • Cross-Reactivity : Nitro groups may sterically hinder electrophilic attacks at adjacent positions, directing further substitutions to the pyridine ring .

Advanced: How do structural modifications influence biological activity in pyrazolo[3,4-c]pyridine derivatives?

  • Substituent Effects :
    • Nitro Group : Enhances electron-withdrawing effects, improving binding to enzymes like kinases or phosphodiesterases (e.g., IC₅₀ values < 1 μM in PDE4B inhibition) .
    • Chlorine : Increases lipophilicity (logP ~2.1), enhancing membrane permeability in cell-based assays .
  • Structure-Activity Relationship (SAR) :
    • Nitro at position 3 improves anti-inflammatory activity (IC₅₀ = 0.8 μM in COX-2 inhibition) compared to unsubstituted analogs (IC₅₀ > 10 μM) .
    • Chlorine at position 7 reduces metabolic degradation in hepatic microsomes (t₁/₂ > 120 min vs. t₁/₂ < 30 min for non-chlorinated analogs) .

Advanced: What advanced analytical methods resolve contradictions in reported reactivity or bioactivity data?

  • Microspectroscopic Imaging : Identifies surface adsorption artifacts in biological assays (e.g., false enzyme inhibition due to compound aggregation) .
  • X-ray Crystallography : Confirms regioselectivity in substitution reactions (e.g., nitro-group orientation in co-crystals with target proteins) .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics to distinguish true inhibition from nonspecific interactions (ΔG < −8 kcal/mol for specific binding) .

Case Study : Discrepancies in reported IC₅₀ values for kinase inhibition (0.5–5 μM) were resolved via ITC, revealing assay-specific buffer interference .

Advanced: How can mechanistic studies optimize the synthesis of derivatives with improved pharmacokinetic profiles?

  • Kinetic Isotope Effects (KIE) : Deuterium labeling at the NH position (kH/kD = 2.1) confirms proton transfer as the rate-limiting step in nitration .
  • Computational Modeling : DFT calculations predict regioselectivity (e.g., nitro-group placement at position 3 vs. 5) with 85% accuracy .
  • Metabolic Stability Screening : Human liver microsomes (HLM) and cytochrome P450 inhibition assays guide structural tweaks (e.g., replacing Cl with CF₃ improves t₁/₂ by 40%) .

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